1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one
Description
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one is a spirocyclic compound featuring a 6-azaspiro[2.5]octane core substituted with two fluorine atoms at the 1,1-positions. The propan-1-one moiety is further functionalized with a phenylthio group at the 3-position. This structure combines a rigid spirocyclic framework with electron-withdrawing fluorine atoms and a sulfur-containing aromatic substituent, making it a candidate for drug discovery applications, particularly in modulating pharmacokinetic properties like metabolic stability and lipophilicity .
Properties
IUPAC Name |
1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NOS/c17-16(18)12-15(16)7-9-19(10-8-15)14(20)6-11-21-13-4-2-1-3-5-13/h1-5H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTNNQKTKFITQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the difluoro and phenylthio groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the nucleophilic attacks.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors to enhance reaction efficiency and control. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of strong bases like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one involves its interaction with specific molecular targets. The difluoro and phenylthio groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Insights
- Spiroazetidine Core : The 1,1-difluoro-6-azaspiro[2.5]octane core is common across multiple compounds (Table 1). Fluorination at the 1,1-positions likely reduces metabolic oxidation, enhancing stability .
- Substituent Effects :
- Phenylthio Group : The phenylthio moiety in the target compound may contribute to radical scavenging or hydrogen bonding, as seen in antimicrobial phenylthio derivatives .
- Fluorophenyl vs. Sulfonylphenyl : The 2-fluorophenyl analog (MW 297.31) exhibits lower molecular weight than the sulfonylphenyl derivative (MW 329.36), suggesting trade-offs between lipophilicity and solubility .
Pharmacological Potential
- While direct data on the target compound’s bioactivity is absent, analogs provide clues:
- Antimicrobial Activity : Phenylthio propan-1-one derivatives exhibit antimicrobial properties, suggesting the target compound may share similar mechanisms .
- Drug Discovery Utility : The spiroazetidine core is widely used in medicinal chemistry for its conformational rigidity, which improves target binding .
Biological Activity
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one is a compound with significant potential in medicinal chemistry due to its unique spirocyclic structure and the presence of difluoro and phenylthio moieties. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 304.33 g/mol. The structure includes a difluoro-substituted azaspiro ring, which contributes to its biological activity by allowing specific interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.33 g/mol |
| CAS Number | 2178771-15-6 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The spirocyclic structure enhances its ability to fit into binding sites with high specificity, modulating the activity of these targets.
Potential Targets
- Enzymes : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptors : It could interact with neurotransmitter receptors, affecting signaling pathways related to mood and cognition.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) cells.
Case Study: Cytotoxicity Evaluation
In a comparative study, several compounds based on the phenylthio-propanone scaffold were synthesized and evaluated for their cytotoxic effects on MCF-7 cells using the MTT assay. The results showed that these compounds exhibited higher cytotoxicity than standard treatments like Tamoxifen, indicating their potential as effective anticancer agents .
Antimicrobial Activity
Preliminary investigations suggest that the compound may also possess antimicrobial properties. Its ability to disrupt bacterial cell membranes has been noted in studies involving similar spirocyclic compounds.
Research Findings
A detailed analysis of existing literature reveals promising findings regarding the biological activity of this compound:
- Cytotoxicity : Compounds with similar structures demonstrated significant cytotoxic effects on MCF-7 cells, indicating a potential for development as anticancer drugs .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds can induce apoptosis in cancer cells through various pathways .
- Comparative Efficacy : In vitro studies comparing different derivatives showed that modifications to the phenylthio group could enhance cytotoxicity while reducing toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
